3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Overview
Description
Synthesis Analysis
Several synthetic methods have been explored to prepare 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one . Notably, a biomass-involved strategy has been established, utilizing biomass-derived N-arylated 2-aminophenol as a key intermediate. The synthesis involves N-arylation reactions followed by intramolecular lactonization or acylation under mild conditions. This approach allows efficient access to various benzo-fused N-heterocycles, including dibenzo[b,e][1,4]oxazepin-11(5H)-ones .
Another method involves N-bromosuccinimide (NBS)-mediated reactions of aryloxymethylthiiranes, leading to the formation of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols .
Scientific Research Applications
Synthesis and Chemical Reactions
- Novel Synthesis Methods : The compound has been synthesized using novel methods. For instance, Bakthadoss and Murugan (2009) described a simple synthesis of (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones from bromides of the Baylis-Hillman adducts using Fe/AcOH for the in situ reduction of nitro group to an amino group, followed by cyclization (Bakthadoss & Murugan, 2009).
- Diversity-Oriented Synthesis : Salicylaldehydes and protected 1,2-amino alcohols have been used to convert into a series of 2,3-dihydrobenzo[f][1,4]oxazepines, demonstrating long-range diastereoselectivity and introducing four diversity points in drug-like tetrahydrobenzo[f][1,4]oxazepines (Banfi et al., 2013).
Biomedical Research
- Inhibitors of HIV-1 Reverse Transcriptase : Compounds derived from 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, such as dibenz[b,f][1,4]oxazepin-11(10H)-ones and pyrido[2,3-b][1,4]benzoxazepin-6(5H)-ones, have shown inhibition of HIV-1 reverse transcriptase (Klunder et al., 1992).
- Synthesis of Kinase Inhibitors : The benzoxazepine core, which includes this compound, is present in several kinase inhibitors. Naganathan et al. (2015) reported scalable synthesis processes for benzoxazepine-containing compounds (Naganathan et al., 2015).
Material Science and Chemistry
- Construction of Heterocyclic Compounds : Studies have shown the synthesis of oxazepine derivatives, indicating the compound's role in the construction of diverse heterocyclic compounds (Murata et al., 2021).
- Asymmetric Synthesis : The dibenzo[b,f][1,4]oxazepine scaffold, a related structure, has been used in catalytic asymmetric methodologies for the synthesis of chiral derivatives, highlighting its significance in asymmetric reactions (Munck et al., 2018).
properties
IUPAC Name |
3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNDGCJXEHFSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538650 | |
Record name | 3-Amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one | |
CAS RN |
94590-46-2 | |
Record name | 3-Amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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